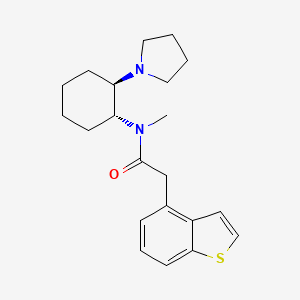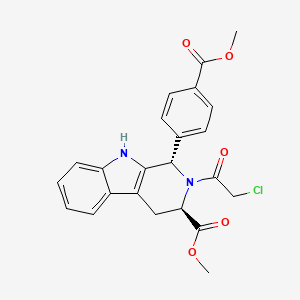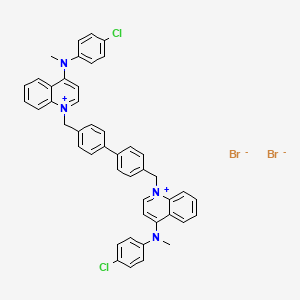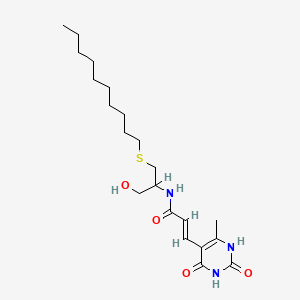
(E)-N-(1-decylsulfanyl-3-hydroxypropan-2-yl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC265473 is a chemical compound known for its role as a substrate of the ATP-binding cassette transporter G2 (ABCG2). This transporter is involved in multidrug resistance, particularly in cancer cells, by expelling various anticancer drugs out of the cells . The molecular formula of NSC265473 is C21H35N3O4S, and it has a molecular weight of 425.58 g/mol .
Vorbereitungsmethoden
The synthesis of NSC265473 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. While detailed synthetic routes are proprietary and not widely published, general methods involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
NSC265473 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.
Wissenschaftliche Forschungsanwendungen
NSC265473 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird verwendet, um die Mechanismen von ABCG2-Transportern und ihre Rolle bei der Multidrug-Resistenz zu untersuchen.
Biologie: Es hilft beim Verständnis der zellulären Prozesse, die an der Arzneimittelresistenz beteiligt sind, und der Rolle von Transportern in der Zellphysiologie.
Medizin: Es wird bei der Entwicklung neuer Antikrebsmittel und bei der Untersuchung von Arzneimittelresistenzmechanismen in der Krebstherapie eingesetzt.
5. Wirkmechanismus
NSC265473 entfaltet seine Wirkung durch Wechselwirkung mit dem ABCG2-Transporter. Diese Interaktion hemmt die Fähigkeit des Transporters, Antikrebsmittel aus den Zellen auszuscheiden, wodurch die intrazelluläre Konzentration dieser Medikamente erhöht und ihre Wirksamkeit gesteigert wird. Die beteiligten molekularen Zielstrukturen umfassen die Bindungsstellen am ABCG2-Transporter, und die Signalwege umfassen die Hemmung des Arzneimittelausflusses und die Verstärkung der Arzneimittelaufnahme in den Zellen .
Wirkmechanismus
NSC265473 exerts its effects by interacting with the ABCG2 transporter. This interaction inhibits the transporter’s ability to expel anticancer drugs from the cells, thereby increasing the intracellular concentration of these drugs and enhancing their efficacy. The molecular targets involved include the binding sites on the ABCG2 transporter, and the pathways include the inhibition of drug efflux and the enhancement of drug retention within the cells .
Vergleich Mit ähnlichen Verbindungen
NSC265473 ist einzigartig in seiner spezifischen Interaktion mit dem ABCG2-Transporter. Ähnliche Verbindungen umfassen:
NSC107392: Ein weiteres Substrat des ABCG2-Transporters mit einer anderen molekularen Struktur.
NSC349156: Eine Verbindung mit ähnlichen Eigenschaften, aber unterschiedlichen molekularen Zielstrukturen.
Eigenschaften
CAS-Nummer |
61786-74-1 |
|---|---|
Molekularformel |
C21H35N3O4S |
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
(E)-N-(1-decylsulfanyl-3-hydroxypropan-2-yl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C21H35N3O4S/c1-3-4-5-6-7-8-9-10-13-29-15-17(14-25)23-19(26)12-11-18-16(2)22-21(28)24-20(18)27/h11-12,17,25H,3-10,13-15H2,1-2H3,(H,23,26)(H2,22,24,27,28)/b12-11+ |
InChI-Schlüssel |
DEXMFKROHRYHOD-VAWYXSNFSA-N |
SMILES |
CCCCCCCCCCSCC(CO)NC(=O)C=CC1=C(NC(=O)NC1=O)C |
Isomerische SMILES |
CCCCCCCCCCSCC(CO)NC(=O)/C=C/C1=C(NC(=O)NC1=O)C |
Kanonische SMILES |
CCCCCCCCCCSCC(CO)NC(=O)C=CC1=C(NC(=O)NC1=O)C |
Aussehen |
Solid powder |
Key on ui other cas no. |
61786-74-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NSC265473; NSC-265473; NSC 265473; NSC305458; NSC-305458; NSC 305458; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


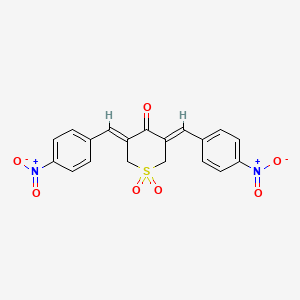
![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1680125.png)
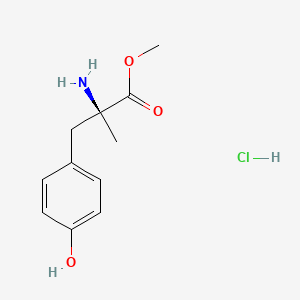
![8-Methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride](/img/structure/B1680129.png)
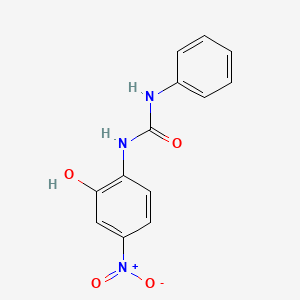
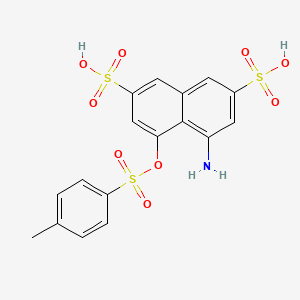


![4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile](/img/structure/B1680135.png)
![3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B1680141.png)
